molecular formula C19H20N4O3 B11440007 1-(2-ethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

1-(2-ethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11440007
M. Wt: 352.4 g/mol
InChI Key: FJCXKSOUUVZTFG-UHFFFAOYSA-N
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Description

1-(2-ethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

The synthesis of 1-(2-ethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a approach, where an azide and an alkyne react in the presence of a copper catalyst to form the 1,2,3-triazole ring.

    Substitution reactions: The ethoxy and methoxy groups are introduced through nucleophilic substitution reactions using appropriate reagents.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using automated and scalable processes.

Chemical Reactions Analysis

1-(2-ethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, alkylating agents.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new triazole-based compounds with potential biological activities.

    Biology: It has been investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets such as enzymes and receptors.

    Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

1-(2-ethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar triazole-based compounds, such as:

    1-(2-methoxyphenyl)-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: This compound has a similar structure but with the positions of the ethoxy and methoxy groups reversed.

    1-(2-ethoxyphenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide: This compound lacks the methyl group at the 5-position of the triazole ring.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and properties compared to other similar compounds.

Properties

Molecular Formula

C19H20N4O3

Molecular Weight

352.4 g/mol

IUPAC Name

1-(2-ethoxyphenyl)-N-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C19H20N4O3/c1-4-26-17-12-8-6-10-15(17)23-13(2)18(21-22-23)19(24)20-14-9-5-7-11-16(14)25-3/h5-12H,4H2,1-3H3,(H,20,24)

InChI Key

FJCXKSOUUVZTFG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=CC=C3OC)C

Origin of Product

United States

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